molecular formula C15H13N3O3S B254247 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid

2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid

Cat. No. B254247
M. Wt: 315.3 g/mol
InChI Key: OCHFHDDANFLLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid, also known as CP-547,632, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine-based compounds and has been found to exhibit potent anticancer activity.

Mechanism of Action

The mechanism of action of 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA and RNA. By inhibiting DHFR, this compound disrupts the synthesis of nucleic acids, leading to the death of cancer cells. In addition, this compound has been found to inhibit the activity of thymidylate synthase, another enzyme involved in nucleic acid synthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anticancer activity in vitro and in vivo. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and block the formation of new blood vessels that supply nutrients to tumors. In addition, this compound has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, one limitation of this compound is its specificity for DHFR, which may limit its use in experiments that require inhibition of other enzymes involved in nucleic acid synthesis.

Future Directions

There are several potential future directions for research on 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid. One possible direction is the development of more potent analogs of this compound that exhibit greater selectivity for cancer cells. Another direction is the investigation of the potential synergistic effects of this compound with other anticancer agents, such as chemotherapy drugs or immunotherapy agents. Finally, further studies are needed to investigate the potential use of this compound in combination with other targeted therapies for the treatment of cancer.

Synthesis Methods

The synthesis of 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid involves a multi-step process that starts with the reaction of 4-methylbenzaldehyde and malononitrile to produce 4-methyl-5-(4-methylphenyl)-2,4-dihydro-3H-pyrimidin-2-one. This intermediate is then reacted with thioacetic acid to produce this compound.

Scientific Research Applications

2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Studies have also shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C15H13N3O3S/c1-8-3-5-10(6-4-8)12-11(7-16)13(19)18-15(17-12)22-9(2)14(20)21/h3-6,9H,1-2H3,(H,20,21)(H,17,18,19)

InChI Key

OCHFHDDANFLLGX-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SC(C)C(=O)O)C#N

SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SC(C)C(=O)O)C#N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SC(C)C(=O)O)C#N

Origin of Product

United States

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